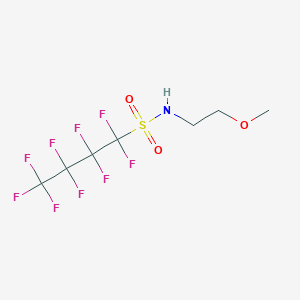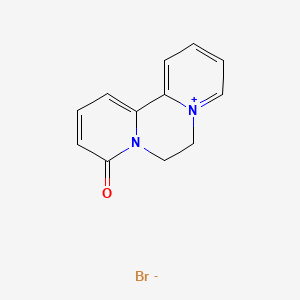
Benz(a)anthracene, 4-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene, 4-fluoro- is a derivative of benz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH) known for its structure of four fused benzene rings. This compound is produced during the incomplete combustion of organic matter and is recognized for its carcinogenic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benz(a)anthracene derivatives, including 4-fluoro-benz(a)anthracene, typically involves Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods often require specific catalysts and reaction conditions to achieve the desired substitution on the benz(a)anthracene framework.
Industrial Production Methods: Industrial production of benz(a)anthracene derivatives generally involves large-scale organic synthesis techniques, utilizing high-pressure reactors and specialized catalysts to ensure efficient and high-yield production. The exact methods can vary depending on the desired derivative and its applications .
Análisis De Reacciones Químicas
Types of Reactions: Benz(a)anthracene, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This includes electrophilic and nucleophilic substitution reactions, where functional groups are replaced by others, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydrocarbon derivatives .
Aplicaciones Científicas De Investigación
Benz(a)anthracene, 4-fluoro- has several scientific research applications:
Chemistry: Used as a model compound to study PAH behavior and reactions.
Biology: Investigated for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Studied for its carcinogenic properties and potential use in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which benz(a)anthracene, 4-fluoro- exerts its effects involves its interaction with cellular macromolecules, leading to the formation of DNA adducts and subsequent mutagenesis. The compound’s planar structure allows it to intercalate into DNA, disrupting normal cellular processes and potentially leading to carcinogenesis .
Comparación Con Compuestos Similares
Tetracene (benz[b]anthracene): Another PAH with a similar structure but different substitution patterns.
Anthracene: A simpler PAH with three fused benzene rings.
Phenanthrene: A PAH with three fused benzene rings in a different arrangement
Uniqueness: Benz(a)anthracene, 4-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the fluorine atom can alter the compound’s electronic properties, making it distinct from other benz(a)anthracene derivatives .
Propiedades
Número CAS |
388-72-7 |
|---|---|
Fórmula molecular |
C18H11F |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
4-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C18H11F/c19-18-7-3-6-15-16(18)9-8-14-10-12-4-1-2-5-13(12)11-17(14)15/h1-11H |
Clave InChI |
NHEMFXZWMPLBQU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate;hydrochloride](/img/structure/B13417686.png)







![N(iPr)2P(OCH2CH2CN)(-3)[levulinoyl(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13417749.png)





